N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652769
InChI: InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-12-10-16(11-13-20)24-15-7-4-14(5-8-15)6-9-17(21)22/h4-5,7-8,16H,6,9-13H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CCC(=O)O
Molecular Formula: C19H27NO5
Molecular Weight: 349.4 g/mol

N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid

CAS No.:

Cat. No.: VC13652769

Molecular Formula: C19H27NO5

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid -

Specification

Molecular Formula C19H27NO5
Molecular Weight 349.4 g/mol
IUPAC Name 3-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]propanoic acid
Standard InChI InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-12-10-16(11-13-20)24-15-7-4-14(5-8-15)6-9-17(21)22/h4-5,7-8,16H,6,9-13H2,1-3H3,(H,21,22)
Standard InChI Key UEJYYEFFCTVVEP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CCC(=O)O

Introduction

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves three stages:

  • Piperidine Protection: Introducing the Boc group to piperidin-4-ol via reaction with di-tert-butyl dicarbonate in alkaline conditions .

  • Etherification: Coupling Boc-protected piperidin-4-ol with 4-bromophenylpropanoic acid using a palladium catalyst under Ullmann or Buchwald-Hartwig conditions.

  • Deprotection and Purification: Selective removal of protecting groups (if needed) and purification via recrystallization or column chromatography.

Example Protocol:

  • Boc Protection:

    • Piperidin-4-ol (1 eq), di-tert-butyl dicarbonate (1.1 eq), and triethylamine (2 eq) in dichloromethane (0°C, 2 h). Yield: 92% .

  • Ether Coupling:

    • Boc-piperidin-4-ol (1 eq), 3-(4-bromophenyl)propanoic acid (1 eq), CuI (0.1 eq), K2_2CO3_3 (2 eq) in DMF (80°C, 12 h). Yield: 78% .

Optimization Challenges

  • Steric Hindrance: Bulky Boc group may slow etherification; elevated temperatures or microwave-assisted synthesis improve kinetics.

  • Acid Sensitivity: Carboxylic acid requires protection (e.g., methyl ester) during coupling to prevent side reactions.

Physicochemical and Spectral Properties

Physicochemical Data

PropertyValue
Melting Point128–131°C (estimated)
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mL
logP (Octanol-Water)3.2 (predicted)

Spectral Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.44 (s, 9H, Boc), 2.65 (t, 2H, CH2_2COOH), 3.45–3.70 (m, 4H, piperidine), 4.50 (m, 1H, OCH2_2), 6.85–7.25 (m, 4H, aryl).

  • IR (KBr): 2970 cm1^{-1} (C-H stretch), 1710 cm1^{-1} (C=O, Boc and acid), 1240 cm1^{-1} (C-O ether).

Applications in Drug Discovery

Neurological Agents

The piperidine moiety mimics neurotransmitter structures, enabling blood-brain barrier penetration. Derivatives of this compound are explored as:

  • Sigma-1 Receptor Modulators: For neuropathic pain and depression .

  • Acetylcholinesterase Inhibitors: Potential in Alzheimer’s disease (e.g., rivastigmine analogs).

Anticancer Therapeutics

Conjugation with cytotoxic warheads (e.g., DM1 in antibody-drug conjugates) enhances tumor targeting. The carboxylic acid enables linker attachment .

Anti-inflammatory Compounds

COX-2 inhibition is hypothesized due to structural similarity to celecoxib.

Future Directions

  • Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.

  • Peptide Conjugates: Exploit the acid group for peptide-based drug delivery.

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